

liquid chromatography-mass spectrometry (LC-MS/MS) for phenmedipham-ethyl quantification

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Compound of Interest

Compound Name: **Phenmedipham-ethyl**

Cat. No.: **B082942**

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An Application Note and Protocol for the Quantification of **Phenmedipham-ethyl** by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenmedipham-ethyl is a selective post-emergence herbicide used to control broadleaf weeds in crops such as sugar beets and spinach.^[1] Due to its application on food crops, regulatory bodies require sensitive and reliable methods to monitor its residues in food products and environmental samples to ensure consumer safety and assess environmental impact.^[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and specificity for the quantification of pesticide residues.^[2] Its high specificity is due to the detection based on the mass-to-charge ratio, which minimizes matrix interference.^[2]

This document provides a detailed protocol for the quantification of **phenmedipham-ethyl** using LC-MS/MS. The methodology is based on a streamlined sample preparation procedure followed by a robust UPLC-MS/MS analysis, making it suitable for routine monitoring and food safety applications.^[1]

Experimental Protocols

Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of **phenmedipham-ethyl** from complex matrices like fruits and vegetables.[\[1\]](#)

a) Sample Homogenization:

- Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.[\[1\]](#)
- For dry samples, add a suitable amount of water for rehydration before proceeding.[\[1\]](#)

b) Extraction:

- Add 10 mL of acetonitrile to the centrifuge tube.[\[1\]](#)
- Cap the tube and shake it vigorously for 1 minute.[\[1\]](#)
- Add a salting-out mixture (e.g., magnesium sulfate and sodium chloride).
- Centrifuge the tube at ≥ 4000 rpm for 5 minutes.[\[1\]](#)

c) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube. This tube should contain a sorbent mixture, such as PSA (primary secondary amine) and C18, to remove interfering matrix components.[\[1\]](#)
- Vortex the tube for 30 seconds.
- Centrifuge at ≥ 4000 rpm for 5 minutes.[\[1\]](#)

d) Final Extract Preparation:

- Take an aliquot of the cleaned supernatant.
- Filter the extract through a $0.22 \mu\text{m}$ syringe filter into an autosampler vial for LC-MS/MS analysis.[\[1\]](#)

Liquid Chromatography (LC) Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.[1]

Parameter	Specification
System	UPLC System
Column	C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)[3]
Mobile Phase A	Water with 10 mM ammonium formate, pH 4[3]
Mobile Phase B	Methanol[3]
Gradient Program	5% B to 95% B in 8 min, hold for 2 min, then re-equilibrate for 3 min[1]
Flow Rate	0.2 mL/min[4]
Injection Volume	2-5 µL[3][4]
Column Temperature	45 °C[3]

Mass Spectrometry (MS/MS) Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[1]

Parameter	Specification
System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Detection Mode	Multiple Reaction Monitoring (MRM)
Ion Source Temp.	150 °C
Desolvation Temp.	500 °C
Dwell Time	3 msec[5][6]

MRM Transitions for **Phenmedipham-ethyl**:

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Phenmedipham	301.1	136.0	168.1[7]

Data Presentation

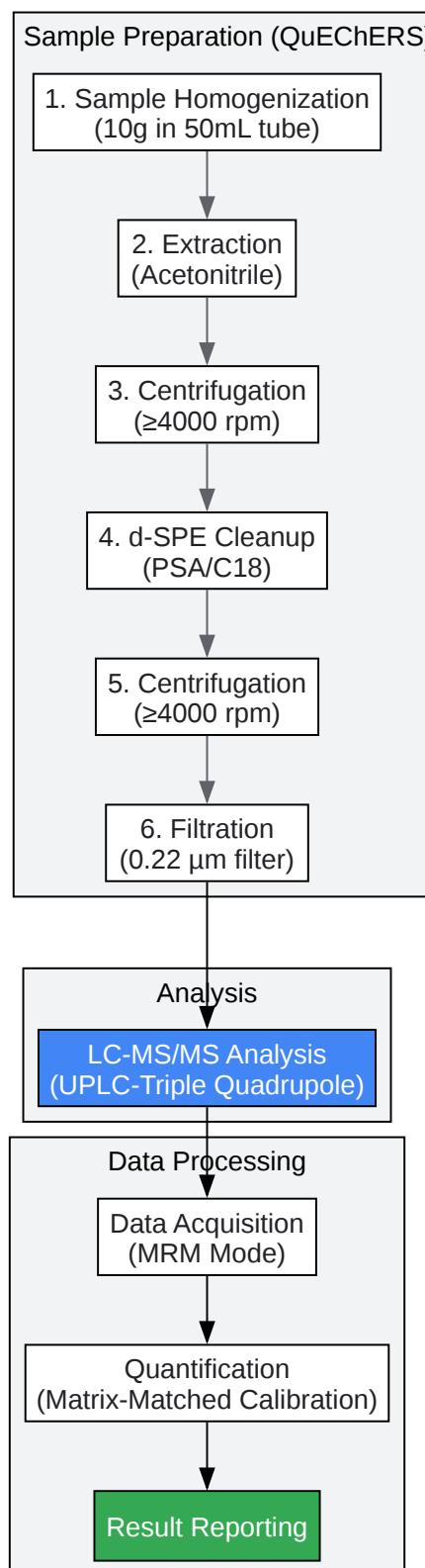
The performance of the LC-MS/MS method for **phenmedipham-ethyl** quantification is summarized below. The data is compiled from various studies and may vary based on experimental conditions.

Table 1: Comparison of Method Validation Parameters for Phenmedipham Analysis

Validation Parameter	Performance Characteristics
Linearity (Range)	0.010 - 0.200 mg/kg[2]
Correlation Coefficient (R ²)	≥ 0.99[8]
Accuracy (Recovery)	70% - 120%[9]
Repeatability (RSD)	≤ 20%[8]
Limit of Quantification (LOQ)	0.01 mg/kg[3][8]

Mandatory Visualization

The overall workflow for the quantification of **phenmedipham-ethyl** using LC-MS/MS is depicted in the following diagram.

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Caption: Experimental workflow for **phenmedipham-ethyl** analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of **phenmedipham-ethyl** in various sample matrices. The use of the QuEChERS protocol for sample preparation ensures efficient extraction and cleanup, while the UPLC-MS/MS system offers excellent chromatographic separation and highly selective detection.[\[1\]](#) This validated method is well-suited for high-throughput analysis in regulatory monitoring, food safety assessment, and environmental studies.

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